molecular formula C33H37F2N7O4 B1684476 Golvatinib CAS No. 928037-13-2

Golvatinib

Cat. No. B1684476
M. Wt: 633.7 g/mol
InChI Key: BWEYRDZIIMFBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Golvatinib, also known as E7050, is an orally bioavailable dual kinase inhibitor of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) tyrosine kinases with potential antineoplastic activity . It has been investigated for the treatment of Platinum-Resistant Squamous Cell Carcinoma of the Head and Neck .


Molecular Structure Analysis

Golvatinib has a molecular formula of C33H37F2N7O4 and a molecular weight of 633.7 g/mol . Its IUPAC name is 1-N’-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide .


Chemical Reactions Analysis

Golvatinib is a highly potent, small-molecule ATP-competitive inhibitor of the c-Met receptor tyrosine kinase and multiple members of the Eph receptor family as well as c-Kit and Ron, based on isolated kinase assays .


Physical And Chemical Properties Analysis

Golvatinib is an aromatic ether . Its physical and chemical properties include a molecular weight of 633.7 g/mol and a molecular formula of C33H37F2N7O4 .

Scientific Research Applications

1. Golvatinib as a Multi-Kinase Inhibitor

Golvatinib is recognized as a potent ATP-competitive inhibitor impacting multiple receptors, notably the c-Met receptor tyrosine kinase and various members of the Eph receptor family, in addition to c-Kit and Ron. This wide range of target receptors underlines its potential as a multi-kinase inhibitor. Initial studies have revealed its antiproliferative effectiveness in human cancer xenograft models, propelling its exploration in clinical settings (Doi et al., 2012).

2. Target Modulation and Antitumor Activity

Golvatinib's mode of action involves the modulation of targets like c-Met. Preclinical and early clinical studies have shown its ability to interact with and influence these targets, leading to observable changes in tumor biology. For instance, tumor tissue analysis has demonstrated a decline in phospho-c-Met expression post-golvatinib treatment, suggesting its role in interrupting critical pathways in tumor cells (Daniele et al., 2012).

3. Combination Therapies in Cancer Treatment

Golvatinib has been studied in combination with other cancer drugs, such as sorafenib, showcasing additive effects in cell viability assays. These findings hint at its potential in combination therapy, particularly in conditions like hepatocellular carcinoma (HCC), where it might enhance the effectiveness of existing treatments (O'Neil et al., 2013).

4. Overcoming Resistance in Cancer Therapy

In the context of resistance to vascular endothelial growth factor (VEGF) inhibitors, golvatinib, in combination with drugs like lenvatinib, has shown potential in overcoming such resistance. This is particularly relevant in cases where tumors exhibit intrinsic or acquired resistance to VEGFR inhibitors, highlighting golvatinib's role in addressing a significant challenge in cancer therapeutics (Kawano et al., 2013).

5. Potential Applications in Hepatitis A Virus (HAV) Inhibition

Beyond oncology, golvatinib has been identified as a promising candidate in the inhibition of Hepatitis A virus (HAV). Structural studies and in silico docking have suggested its capability to block HAV infection effectively, offering a new avenue for antiviral drug development against HAV (Cao et al., 2019).

Safety And Hazards

Golvatinib should be handled with care to avoid inhalation and contact with skin, eyes, and clothing as it may be an irritant . It’s also recommended to use personal protective equipment such as NIOSH/MSHA-approved respirator, chemical-resistant rubber gloves, and chemical safety goggles .

Future Directions

The combination of Golvatinib with other drugs like Lenvatinib has shown promising results in overcoming resistance to VEGFR inhibitors . Further evaluation in clinical trials is warranted .

properties

IUPAC Name

1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRCJCNVNUFYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37F2N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239155
Record name Golvatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Golvatinib

CAS RN

928037-13-2
Record name Golvatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928037132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Golvatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11977
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Golvatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOLVATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516Z3YP58E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-(4,6-Dimethoxy[1,3,5]triazin-2-yl)-4-methylmorpholinium chloride hydrate (164 mg) was added to a suspension of 1-[2-fluoro-4-(2-{[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino}pyridin-4-yloxy)phenylcarbamoyl]cyclopropanecarboxylic acid (100 mg) in mixture of tetrahydrofuran (1 ml), N,N-dimethylformamide (0.2 ml) and 4-fluoroaniline (0.0526 ml), followed by stirring at room temperature for 2.5 hours. A 5% aqueous solution of sodium hydrogencarbonate was added to the reaction mixture to quench the reaction, and ethyl acetate was added and the layers were separated. The organic layer was washed with water and concentrated. The residue was purified by silica gel column chromatography (Fuji Silysia NH, eluent; ethyl acetate, ethyl acetate:methanol=95:5). The eluate was concentrated. Ethyl acetate (2 ml) was added to the resultant residue, followed by stirring at room temperature for 30 minutes. Heptane (2 ml) was added, and the mixture was stirred for 30 minutes. The crystals were collected by filtration and dried to give the title compound (74 mg) as white crystals.
Quantity
164 mg
Type
reactant
Reaction Step One
Name
1-[2-fluoro-4-(2-{[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino}pyridin-4-yloxy)phenylcarbamoyl]cyclopropanecarboxylic acid
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.0526 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of phenyl N-[4-(3-fluoro-4-{[1-(4-fluorophenylcarbamoyl)cyclopropanecarbonyl]amino}phenoxy)pyridin-2-yl]-N-phenoxycarbonylcarbamate (50.0 mg) in N,N-dimethylformamide (2.0 ml) was added 1-methyl-4-(piperidin-4-yl)piperazine (68.7 mg), followed by stirring at room temperature for 12 hr. The reaction mixture was partitioned between ethyl acetate and a 1N aqueous solution of sodium hydroxide. The organic layer was washed with brine, and dried over anhydrous sodium sulfate. The solvent was removed, and the residue was purified by silica gel column chromatography (Fuji Silysia NH, ethyl acetate, ethyl acetate:methanol=20:1, then 10:1). Fractions containing the target compound were concentrated. To the residue was added diethyl ether:hexane=1:3, and the precipitate was collected by filtration. This was washed with hexane and dried under aeration to provide the titled compound as white powder (34.6 mg, 72.8%). The titled compound could be synthesized by the following method.
Name
phenyl N-[4-(3-fluoro-4-{[1-(4-fluorophenylcarbamoyl)cyclopropanecarbonyl]amino}phenoxy)pyridin-2-yl]-N-phenoxycarbonylcarbamate
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
68.7 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
72.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Golvatinib
Reactant of Route 2
Reactant of Route 2
Golvatinib
Reactant of Route 3
Reactant of Route 3
Golvatinib
Reactant of Route 4
Reactant of Route 4
Golvatinib
Reactant of Route 5
Reactant of Route 5
Golvatinib
Reactant of Route 6
Reactant of Route 6
Golvatinib

Citations

For This Compound
359
Citations
Y Nakazawa, S Kawano, J Matsui, Y Funahashi… - Cancer …, 2015 - Wiley Online Library
… To exclude the involvement of c-Met inhibition by golvatinib, we confirmed that golvatinib treatment did not strongly inhibit cell proliferation (Fig. S2b), and that these cells did not secrete …
Number of citations: 41 onlinelibrary.wiley.com
LR Molife, EJ Dean, M Blanco-Codesido… - Clinical Cancer …, 2014 - AACR
… ) have shown that golvatinib disrupts pericyte function and thus … Here we report on a phase I first-in-human study of golvatinib … toxicities (DLT) of golvatinib. Secondary objectives were to …
Number of citations: 27 aacrjournals.org
T Nakagawa, T Matsushima, S Kawano… - Cancer …, 2014 - Wiley Online Library
… This HGF ‐induced resistance was cancelled when the M et inhibitor, golvatinib, was added … effects, but treatment with lenvatinib plus golvatinib showed synergistic antitumor effects, …
Number of citations: 44 onlinelibrary.wiley.com
T Doi - Annals of Oncology, 2012 - Elsevier
Background Golvatinib is a highly potent, small-molecule ATP-competitive inhibitor of the c-Met receptor tyrosine kinase and multiple members of the Eph receptor family as well as c-Kit …
Number of citations: 4 www.sciencedirect.com
G Daniele, M Ranson, M Blanco-Codesido, EJ Dean… - 2012 - ascopubs.org
3030 Background: Golvatinib is a highly potent, small molecule ATP-competitive inhibitor of the c-Met receptor tyrosine kinase and multiple members of the Eph receptor family as well …
Number of citations: 12 ascopubs.org
T Doi, T Yoshino, N Fuse, H Bando, M Tahara, M Ohki… - 2012 - ascopubs.org
… increase in soluble c-Met levels after golvatinib treatment. Conclusions: The MTD of golvatinib was achieved at 200 mg BID. Golvatinib was well tolerated with manageable toxicities at …
Number of citations: 5 ascopubs.org
S Kawano, T Nakagawa, Y Nakazawa, Y Sato… - Cancer Research, 2013 - AACR
… golvatinib (E7050) which is identified as a potent Met/EphB4 inhibitor and phase I trial of the lenvatinib/golvatinib … , combination with golvatinib demonstrated synergistic antitumor …
Number of citations: 2 aacrjournals.org
EL Kwak, D Juric, JM Cleary, G Cote… - European Journal of …, 2014 - ejcancer.com
… Preclinical studies have demonstrated that the combination of lenvatinib and golvatinib resulted in synergistic antitumor activity in vitro and in human cancer xenograft mouse …
Number of citations: 1 www.ejcancer.com
池田葵尚, イケダキショウ - 2020 - kpu-m.repo.nii.ac.jp
… ) 細胞の 三次元培養を用いて HGF と golvatinib の投与による嚢胞形成能への影響を検討… golvatinib 投与により 嚢胞数と嚢胞総面積の抑制された.そして,嚢胞が大きくなり始めた後から golvatinib …
Number of citations: 3 kpu-m.repo.nii.ac.jp
H Taniguchi, S Takeuchi, K Fukuda, T Yamada… - Cancer Research, 2016 - AACR
… crizotinib and golvatinib, against metastasized SCLC. … MET inhibitors, crizotinib and golvatinib, remarkably inhibited the … of MET-TKIs, crizotinib and golvatinib, in the in vivo imaging …
Number of citations: 0 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.